molecular formula C17H15BrN2O B2541654 6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine CAS No. 2010955-40-3

6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine

Cat. No.: B2541654
CAS No.: 2010955-40-3
M. Wt: 343.224
InChI Key: DUHHWJMSFPVVOF-UHFFFAOYSA-N
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Description

6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine is a chemical compound that has garnered significant interest in scientific research. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields.

Scientific Research Applications

6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of biological pathways and interactions, particularly those involving quinoline derivatives.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with reduced functional groups .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Another quinoline derivative with similar structural features.

    6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine: A densely functionalized heterocycle used in the synthesis of potent inhibitors.

Uniqueness

6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-21-15-6-2-12(3-7-15)11-19-17-9-4-13-10-14(18)5-8-16(13)20-17/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHHWJMSFPVVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(C=C2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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